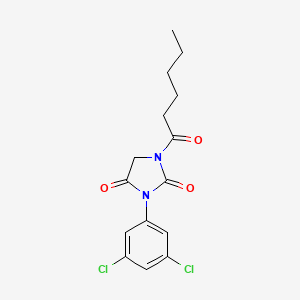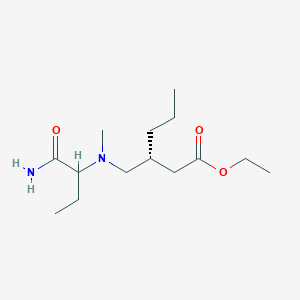
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including amino, carbamoyl, and triiodo substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate typically involves a multi-step process One common method starts with the iodination of methyl benzoate to introduce the triiodo groupsThe final step involves the formation of the carbamoyl group by reacting the intermediate with 2,3-dihydroxypropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can be used to remove the iodine atoms, leading to deiodinated derivatives.
Substitution: The amino and carbamoyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deiodinated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in radiology as a contrast agent due to its high iodine content.
Industry: Utilized in the development of new materials with specific properties, such as high-density polymers.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can enhance imaging contrast in radiological studies by increasing the absorption of X-rays. The amino and carbamoyl groups may also interact with specific enzymes or receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-diiodobenzoate: Similar structure but with one less iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-tetraiodobenzoate: Similar structure but with one additional iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-trifluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The uniqueness of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate lies in its specific combination of functional groups and the presence of three iodine atoms, which confer unique properties such as high radiopacity and potential for specific biological interactions.
Eigenschaften
Molekularformel |
C12H13I3N2O5 |
|---|---|
Molekulargewicht |
645.95 g/mol |
IUPAC-Name |
methyl 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H13I3N2O5/c1-22-12(21)6-7(13)5(8(14)10(16)9(6)15)11(20)17-2-4(19)3-18/h4,18-19H,2-3,16H2,1H3,(H,17,20) |
InChI-Schlüssel |
FTDIIWHMXIPTRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)




![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)

![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)

